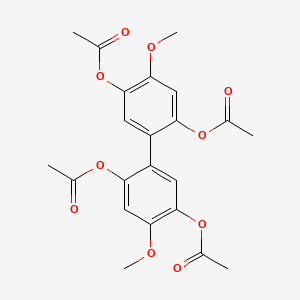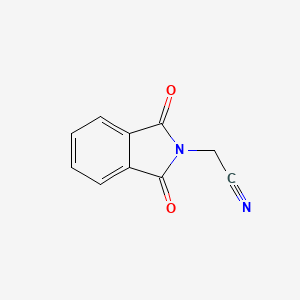![molecular formula C6H4O3 B1296527 3-Oxabicyclo[3.2.0]hept-6-ène-2,4-dione CAS No. 10374-07-9](/img/structure/B1296527.png)
3-Oxabicyclo[3.2.0]hept-6-ène-2,4-dione
Vue d'ensemble
Description
3-Oxabicyclo[32
Applications De Recherche Scientifique
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione has several applications in scientific research:
Mécanisme D'action
Target of Action
It is known to react readily with a variety of reagents, including n-benzylideneaniline n-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .
Mode of Action
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione acts as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . It forms adducts with its targets, and the structures and stereochemistry of these adducts were deduced from their NMR data . In all cases, the sterically favored anti-isomers are formed exclusively .
Biochemical Pathways
It is known that when subjected to flash vacuum pyrolysis, the adducts undergo thermal fragmentation, either by a retro-cleavage or by loss of maleic anhydride to form products that are derived formally from the reaction of acetylene in the cycloaddition step .
Result of Action
It is known that the compound’s action results in the formation of adducts with its targets .
Action Environment
It is known that the compound reacts readily with a variety of reagents , suggesting that its action may be influenced by the presence of these reagents in the environment.
Analyse Biochimique
Biochemical Properties
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione plays a crucial role in various biochemical reactions, particularly in cycloaddition processes. It reacts readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran . These interactions are primarily driven by the compound’s ability to act as an acetylene equivalent, facilitating the formation of complex molecular structures. The nature of these interactions often involves the formation of adducts, which can be analyzed using techniques such as NMR spectroscopy to determine their structures and stereochemistry .
Cellular Effects
The effects of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by participating in reactions that can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in cycloaddition reactions can lead to the formation of bioactive molecules that interact with cellular receptors or enzymes, thereby modulating cellular activities. The specific impact on cell signaling pathways and gene expression depends on the nature of the adducts formed and their subsequent interactions with cellular components .
Molecular Mechanism
At the molecular level, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione exerts its effects through binding interactions with various biomolecules. These interactions often involve the formation of covalent bonds with nucleophiles, leading to the creation of stable adducts. The compound’s ability to act as an acetylene equivalent in cycloaddition reactions is central to its mechanism of action. This property allows it to participate in the formation of complex molecular structures that can inhibit or activate enzymes, alter gene expression, and modulate other biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, it may undergo degradation, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .
Dosage Effects in Animal Models
The effects of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence biochemical pathways through its role in cycloaddition reactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems .
Transport and Distribution
Within cells and tissues, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are critical for its effectiveness in biochemical reactions, as they determine its availability to interact with target biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione typically involves the reaction of maleic anhydride with furan under specific conditions. The reaction proceeds through a Diels-Alder cycloaddition, forming the bicyclic structure. The reaction conditions often include heating the reactants in an inert solvent such as toluene .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar Diels-Alder reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione undergoes various chemical reactions, including:
Cycloadditions: It acts as an acetylene equivalent in both 1,3-dipolar and Diels-Alder cycloadditions.
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Cycloadditions: Reagents such as N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, and cyclopentadiene are commonly used.
Substitution Reactions: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed:
Cycloadditions: The products are typically adducts with specific stereochemistry, often forming anti-isomers.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted derivatives.
Comparaison Avec Des Composés Similaires
- Cyclobutene-1,2-dicarboxylic anhydride
- Maleic anhydride
- Furan derivatives
Comparison: 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct reactivity compared to similar compounds. Its ability to act as an acetylene equivalent in cycloadditions sets it apart from other anhydrides and furan derivatives .
Propriétés
IUPAC Name |
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQZAHSEPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337469 | |
| Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-07-9 | |
| Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione a useful reagent in organic synthesis?
A1: 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione acts as a synthetic equivalent for acetylene in cycloaddition reactions [, ]. This means it can participate in reactions with various dienes and other partners to form cyclic structures that would otherwise require the use of acetylene, a highly reactive and difficult-to-handle gas. This compound offers a safer and more convenient alternative for incorporating an acetylene moiety into complex molecules.
Q2: How does the stereochemistry of the cycloaddition products formed with 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione compare to those formed with acetylene itself?
A2: Research indicates that 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione generally forms the sterically favored anti-isomers exclusively in both 1,3-dipolar cycloadditions and Diels-Alder reactions []. This high stereoselectivity is valuable in organic synthesis, as it simplifies the product mixture and can be crucial for achieving desired biological activities in the final target molecules. While acetylene itself can also participate in stereoselective cycloadditions, the specific stereochemical outcome depends on the reaction conditions and the nature of the other reactants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


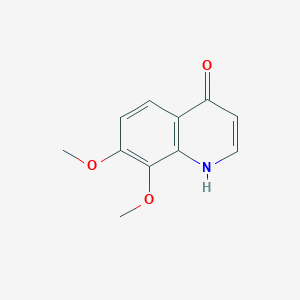

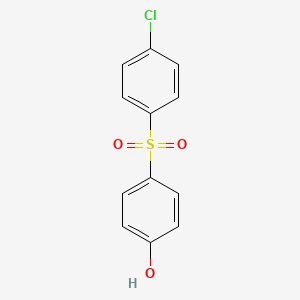
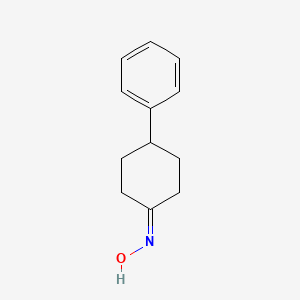
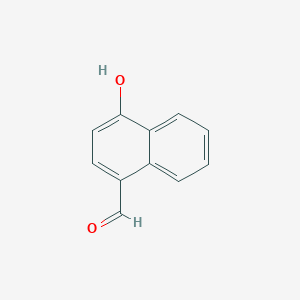
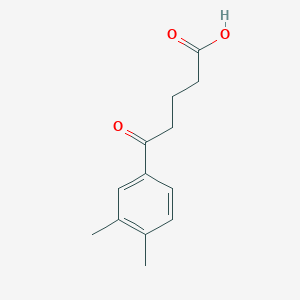
![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)
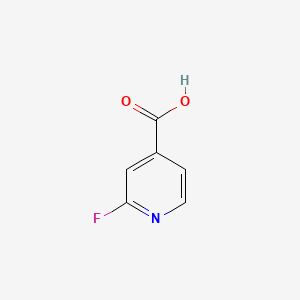
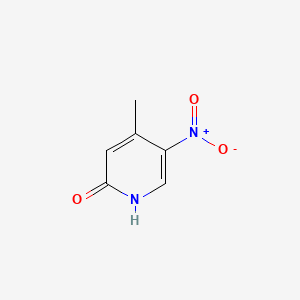


![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)
